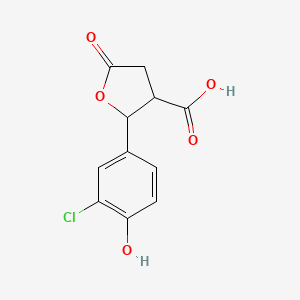![molecular formula C9H5BrClNO2S B11789894 Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11789894.png)
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-B]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate typically involves the bromination and chlorination of thieno[3,2-B]pyridine derivatives. The reaction conditions often require the use of brominating and chlorinating agents under controlled temperatures and inert atmospheres to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[3,2-B]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate include:
- 3-Bromo-5-chlorothieno[3,2-B]pyridine
- Methyl 5-bromopyridine-3-carboxylate
- 3-Bromo-5-methyl-2-pyridone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of bromine and chlorine substituents on the thieno[3,2-B]pyridine core. This specific substitution pattern can lead to distinct electronic and steric properties, making it a valuable compound for targeted applications in various fields .
Propiedades
Fórmula molecular |
C9H5BrClNO2S |
|---|---|
Peso molecular |
306.56 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3 |
Clave InChI |
HJSDGMZJSUVMEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)

![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)


![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)


